molecular formula C8H20Si B7724018 Di-tert-butylsilane

Di-tert-butylsilane

Cat. No.: B7724018
M. Wt: 144.33 g/mol
InChI Key: ZLKSBZCITVUTSN-UHFFFAOYSA-N
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Description

Di-tert-butylsilane is an organosilicon compound with the molecular formula C8H20Si. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is characterized by the presence of two tert-butyl groups attached to a silicon atom, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butylsilane can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl chloride with silicon hydrides in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the Si-C bonds.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: this compound can participate in substitution reactions where the tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various reduced silicon-containing compounds.

    Substitution: Halogenated silanes and other substituted derivatives.

Scientific Research Applications

Di-tert-butylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

    Biology: The compound is employed in the modification of biomolecules for research purposes.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties.

    Industry: It is used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of di-tert-butylsilane involves its ability to form stable Si-C bonds. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of new chemical bonds. This property is exploited in organic synthesis to create complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butylchlorosilane
  • Di-tert-butyldichlorosilane
  • tert-Butyldimethylsilane

Uniqueness

Di-tert-butylsilane is unique due to its specific structure, which provides steric hindrance and stability. This makes it particularly useful in reactions where selective formation of products is desired. Compared to similar compounds, this compound offers distinct advantages in terms of reactivity and stability.

Properties

IUPAC Name

ditert-butylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20Si/c1-7(2,3)9-8(4,5)6/h9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKSBZCITVUTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[SiH2]C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30736-07-3
Record name Bis(1,1-dimethylethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30736-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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